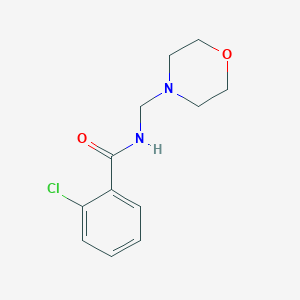
2-chloro-N-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用机制
2-chloro-N-(4-morpholinylmethyl)benzamide binds irreversibly to the active site of BTK, inhibiting its activity and downstream signaling pathways. This results in decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
2-chloro-N-(4-morpholinylmethyl)benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In preclinical models, 2-chloro-N-(4-morpholinylmethyl)benzamide has also been shown to inhibit tumor growth and enhance the efficacy of other anti-cancer agents. 2-chloro-N-(4-morpholinylmethyl)benzamide has a favorable safety profile and has been well-tolerated in clinical trials.
实验室实验的优点和局限性
2-chloro-N-(4-morpholinylmethyl)benzamide has several advantages for use in laboratory experiments, including its specificity for BTK and its favorable safety profile. However, 2-chloro-N-(4-morpholinylmethyl)benzamide may have limitations in certain experimental settings, such as in vivo studies where the pharmacokinetics and pharmacodynamics of the compound may need to be further characterized.
未来方向
There are several potential future directions for the development of 2-chloro-N-(4-morpholinylmethyl)benzamide and other BTK inhibitors. These include the evaluation of 2-chloro-N-(4-morpholinylmethyl)benzamide in combination with other agents for the treatment of B-cell malignancies, the development of novel BTK inhibitors with improved pharmacokinetic properties, and the investigation of BTK inhibition in other disease settings such as autoimmune disorders and inflammatory diseases.
In conclusion, 2-chloro-N-(4-morpholinylmethyl)benzamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to fully characterize the potential of 2-chloro-N-(4-morpholinylmethyl)benzamide and other BTK inhibitors for the treatment of cancer and other diseases.
合成方法
2-chloro-N-(4-morpholinylmethyl)benzamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 4-morpholinomethylamine in the presence of a base such as triethylamine. The resulting product can then be purified using column chromatography to obtain pure 2-chloro-N-(4-morpholinylmethyl)benzamide.
科学研究应用
2-chloro-N-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-(4-morpholinylmethyl)benzamide has been shown to inhibit BTK activity, leading to decreased proliferation and survival of B-cells. 2-chloro-N-(4-morpholinylmethyl)benzamide has also shown synergistic effects when combined with other agents such as venetoclax, rituximab, and lenalidomide.
属性
产品名称 |
2-chloro-N-(4-morpholinylmethyl)benzamide |
|---|---|
分子式 |
C12H15ClN2O2 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
2-chloro-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-4-2-1-3-10(11)12(16)14-9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
InChI 键 |
YZQXOOPOVKUCQS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CNC(=O)C2=CC=CC=C2Cl |
规范 SMILES |
C1COCCN1CNC(=O)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)









![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)
![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)